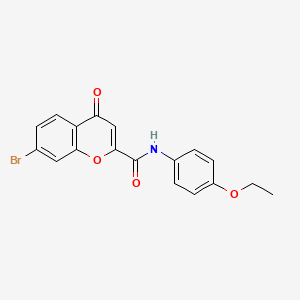![molecular formula C12H15Cl3N2O3S B12201522 2,4,5-Trichloro-1-{[4-(2-hydroxyethyl)piperazinyl]sulfonyl}benzene](/img/structure/B12201522.png)
2,4,5-Trichloro-1-{[4-(2-hydroxyethyl)piperazinyl]sulfonyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trichloro-1-{[4-(2-hydroxyethyl)piperazinyl]sulfonyl}benzene is a complex organic compound that features a benzene ring substituted with three chlorine atoms and a sulfonyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichloro-1-{[4-(2-hydroxyethyl)piperazinyl]sulfonyl}benzene typically involves multiple steps. One common method starts with the chlorination of benzene to introduce the chlorine atoms at the 2, 4, and 5 positions. This is followed by the introduction of the sulfonyl group through a sulfonation reaction. The final step involves the attachment of the piperazine ring, which can be achieved through nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichloro-1-{[4-(2-hydroxyethyl)piperazinyl]sulfonyl}benzene can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atoms can result in various substituted benzene derivatives.
Scientific Research Applications
2,4,5-Trichloro-1-{[4-(2-hydroxyethyl)piperazinyl]sulfonyl}benzene has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4,5-Trichloro-1-{[4-(2-hydroxyethyl)piperazinyl]sulfonyl}benzene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring may also play a role in binding to biological targets, affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenol: Similar in structure but lacks the sulfonyl and piperazine groups.
2,4,5-Trichlorobenzenesulfonic acid: Contains the sulfonyl group but lacks the piperazine ring.
4-(2-Hydroxyethyl)piperazine-1-sulfonic acid: Contains the piperazine and sulfonyl groups but lacks the chlorinated benzene ring.
Uniqueness
2,4,5-Trichloro-1-{[4-(2-hydroxyethyl)piperazinyl]sulfonyl}benzene is unique due to the combination of its chlorinated benzene ring, sulfonyl group, and piperazine ring
Properties
Molecular Formula |
C12H15Cl3N2O3S |
|---|---|
Molecular Weight |
373.7 g/mol |
IUPAC Name |
2-[4-(2,4,5-trichlorophenyl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H15Cl3N2O3S/c13-9-7-11(15)12(8-10(9)14)21(19,20)17-3-1-16(2-4-17)5-6-18/h7-8,18H,1-6H2 |
InChI Key |
STPYIJPKUKNPGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12201439.png)
![(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate](/img/structure/B12201444.png)

![2-methoxy-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B12201456.png)
![2-[(5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B12201460.png)
![6-Phenyl-2-[4-(6-phenylbenzothiazol-2-yl)butyl]benzothiazole](/img/structure/B12201467.png)
![4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B12201474.png)
![2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol](/img/structure/B12201478.png)
![2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylbenzyl)oxy]phenol](/img/structure/B12201482.png)
![4-(4-methoxyphenyl)-11-methyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B12201485.png)
![2-[(2-hydroxy-2-phenylethyl)amino]-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12201496.png)
![2-[4-(Methylpropyl)phenoxy]propanamide](/img/structure/B12201515.png)
![6-Amino-2-[(3,5-dimethylisoxazol-4-yl)methylthio]pyrimidin-4-ol](/img/structure/B12201519.png)

